6-Methylpyridine-2-sulfonamide 6-Methylpyridine-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 65938-76-3
VCID: VC3703639
InChI: InChI=1S/C6H8N2O2S/c1-5-3-2-4-6(8-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10)
SMILES: CC1=NC(=CC=C1)S(=O)(=O)N
Molecular Formula: C6H8N2O2S
Molecular Weight: 172.21 g/mol

6-Methylpyridine-2-sulfonamide

CAS No.: 65938-76-3

Cat. No.: VC3703639

Molecular Formula: C6H8N2O2S

Molecular Weight: 172.21 g/mol

* For research use only. Not for human or veterinary use.

6-Methylpyridine-2-sulfonamide - 65938-76-3

Specification

CAS No. 65938-76-3
Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
IUPAC Name 6-methylpyridine-2-sulfonamide
Standard InChI InChI=1S/C6H8N2O2S/c1-5-3-2-4-6(8-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10)
Standard InChI Key JJQJVNFFBMYTJK-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)S(=O)(=O)N
Canonical SMILES CC1=NC(=CC=C1)S(=O)(=O)N

Introduction

Chemical Structure and Properties

6-Methylpyridine-2-sulfonamide features a pyridine ring substituted with a methyl group at the sixth position and a sulfonamide group at the second position. The sulfonamide functional group consists of a sulfonyl group (R-S(=O)2) attached to an amine (−NH2), which contributes significantly to the compound's chemical and biological properties .

Basic Chemical Information

PropertyValue
Molecular FormulaC6H8N2O2S
CAS Number65938-76-3
Molecular Weight172.21 g/mol
IUPAC Name6-methyl-2-pyridinesulfonamide
Melting Point167-169°C
Physical FormPowder
Standard Purity95%

Structural Identifiers

The compound can be uniquely identified using several standardized chemical notations:

Identifier TypeValue
InChI1S/C6H8N2O2S/c1-5-3-2-4-6(8-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10)
InChI KeyJJQJVNFFBMYTJK-UHFFFAOYSA-N

The structural arrangement of 6-Methylpyridine-2-sulfonamide combines the aromatic properties of pyridine with the functional versatility of the sulfonamide group, creating a compound with potential for multiple interaction points in biological systems .

Synthesis Methods

The synthesis of 6-Methylpyridine-2-sulfonamide typically follows established routes for introducing sulfonamide functionality to heterocyclic compounds.

Common Synthetic Routes

A general synthetic pathway for 6-Methylpyridine-2-sulfonamide involves the following steps:

  • Reaction of 6-methylpyridine with chlorosulfonic acid to form 6-methylpyridine-2-sulfonyl chloride

  • Treatment of the sulfonyl chloride intermediate with ammonia to yield the final sulfonamide product

This can be represented by the general reaction:

6-Methylpyridin-2-amine + Sulfonyl chloride → 6-Methylpyridine-2-sulfonamide

Alternative Synthesis Methods

Research in pyridine-based sulfonamides has explored various synthetic methodologies to improve yields and reaction conditions. These methods often involve:

  • Direct sulfonylation of appropriately substituted pyridines

  • Transition metal-catalyzed coupling reactions

  • Modification of pre-existing sulfonamide structures

These synthetic approaches provide flexibility in the preparation of 6-Methylpyridine-2-sulfonamide and related compounds, enabling structure-activity relationship studies in medicinal chemistry research .

Chemical Reactivity

The reactivity of 6-Methylpyridine-2-sulfonamide is governed by both the pyridine ring and the sulfonamide group, allowing for various chemical transformations.

Key Reaction Types

The compound can participate in several types of chemical reactions:

Reaction TypeDescriptionTypical ReagentsPotential Products
OxidationConversion of functional groups to higher oxidation statesPotassium permanganate, hydrogen peroxideSulfonic acids and related derivatives
ReductionTransformation of sulfonamide to reduced formsLithium aluminum hydrideAmines or other reduced derivatives
SubstitutionReplacement of functional groupsNucleophiles (amines, alcohols)Various substituted sulfonamides

The sulfonamide group in this compound can also act as a hydrogen bond donor and acceptor, contributing to its potential for intermolecular interactions in chemical and biological systems .

Biological Activity and Applications

The presence of both pyridine and sulfonamide moieties in 6-Methylpyridine-2-sulfonamide suggests potential biological activity similar to other sulfonamide compounds.

Structure-Activity Relationships

Understanding the relationship between the structure of 6-Methylpyridine-2-sulfonamide and its biological activity is crucial for developing optimized derivatives with enhanced properties.

Key Structural Features

The biological activity of 6-Methylpyridine-2-sulfonamide can be attributed to several key structural features:

  • The pyridine ring provides a rigid scaffold and can participate in π-stacking interactions with aromatic amino acid residues in proteins

  • The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor

  • The sulfonamide group can form hydrogen bonds through both its NH2 and SO2 portions

  • The methyl group at the 6-position influences the electronic distribution in the molecule and may affect binding affinity

These structural elements collectively contribute to the compound's interaction with biological targets and its potential therapeutic applications .

Comparison with Related Compounds

6-Methylpyridine-2-sulfonamide belongs to a larger family of heterocyclic sulfonamides with varied biological activities. Comparative analysis with related compounds provides insights into structure-activity relationships:

CompoundStructural DifferencePotential Impact on Activity
Pyridine-2-sulfonamideLacks the methyl group at position 6May have decreased lipophilicity and altered binding characteristics
6-Methylpyridine-3-sulfonamideSulfonamide at position 3 instead of 2Different spatial arrangement may affect target binding
N-substituted derivativesAdditional substitution on the sulfonamide nitrogenMay modify hydrogen bonding capacity and selectivity

These comparisons are valuable for medicinal chemistry efforts aimed at optimizing the biological activity and pharmacokinetic properties of pyridine-based sulfonamides .

Research Applications

The unique structure of 6-Methylpyridine-2-sulfonamide makes it valuable in various research contexts beyond its potential therapeutic applications.

Synthetic Intermediates

6-Methylpyridine-2-sulfonamide serves as an important intermediate in the synthesis of more complex molecules with potential biological activity. The compound's reactive functional groups allow for further modifications to create diverse chemical libraries for drug discovery programs .

Analytical Chemistry Applications

The compound may also find applications in analytical chemistry, particularly as:

  • A reagent for metal ion detection due to its potential coordinating ability

  • A standard for spectroscopic method development

  • A building block for the synthesis of chemical sensors

These applications leverage the compound's defined structure and functional groups to enable various analytical methods and techniques .

Current Research Directions

Research involving 6-Methylpyridine-2-sulfonamide and structurally related compounds continues to evolve across multiple scientific disciplines.

Medicinal Chemistry Investigations

Recent research has explored the potential of pyridine-based sulfonamides in treating various conditions:

  • Development of novel enzyme inhibitors for metabolic disorders

  • Investigation of antimicrobial properties against resistant bacterial strains

  • Exploration of potential anticancer activities through specific enzyme targeting

These investigations build upon the established biological activities of sulfonamide compounds while leveraging the unique structural features of the pyridine scaffold .

Molecular Docking Studies

Computational studies have provided insights into how pyridine-based sulfonamides interact with biological targets. For instance, molecular docking of sulfonamides against porcine pancreatic alpha-amylase has been performed to understand binding modes and key interactions that drive enzyme inhibition .

These studies typically utilize protein data bank (PDB) files of target enzymes to generate computational models of ligand-protein interactions. For alpha-amylase inhibitors, the PDB file 1LP has been used to generate computational grids for docking simulations, helping researchers predict the binding affinity and inhibitory potential of various sulfonamide derivatives .

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